molecular formula C16H12FNO2 B12546158 2-(3-Fluorophenyl)-5,6-dimethyl-1H-isoindole-1,3(2H)-dione CAS No. 870171-40-7

2-(3-Fluorophenyl)-5,6-dimethyl-1H-isoindole-1,3(2H)-dione

Cat. No.: B12546158
CAS No.: 870171-40-7
M. Wt: 269.27 g/mol
InChI Key: XKJPQFREHPUKSB-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-5,6-dimethyl-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a fluorophenyl group and two methyl groups attached to the isoindole ring. Isoindole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-5,6-dimethyl-1H-isoindole-1,3(2H)-dione typically involves the reaction of 3-fluorobenzaldehyde with 5,6-dimethylphthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The resulting intermediate is then cyclized to form the desired isoindole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-5,6-dimethyl-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoindole derivatives.

Scientific Research Applications

2-(3-Fluorophenyl)-5,6-dimethyl-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-5,6-dimethyl-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets in biological systems. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-5,6-dimethyl-1H-isoindole-1,3(2H)-dione: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

    2-(4-Fluorophenyl)-5,6-dimethyl-1H-isoindole-1,3(2H)-dione: Similar structure but with the fluorine atom in a different position, potentially leading to different properties.

Uniqueness

The presence of the fluorine atom in the 3-position of the phenyl ring in 2-(3-Fluorophenyl)-5,6-dimethyl-1H-isoindole-1,3(2H)-dione can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and binding affinity of compounds, making this derivative potentially more effective in certain applications compared to its non-fluorinated counterparts.

Properties

CAS No.

870171-40-7

Molecular Formula

C16H12FNO2

Molecular Weight

269.27 g/mol

IUPAC Name

2-(3-fluorophenyl)-5,6-dimethylisoindole-1,3-dione

InChI

InChI=1S/C16H12FNO2/c1-9-6-13-14(7-10(9)2)16(20)18(15(13)19)12-5-3-4-11(17)8-12/h3-8H,1-2H3

InChI Key

XKJPQFREHPUKSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)C(=O)N(C2=O)C3=CC(=CC=C3)F

Origin of Product

United States

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